Tribenoside impurity A
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[1,2-bis(phenylmethoxy)ethyl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(34-29(28)36-30)25(32-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPMTPOOMRPILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164272 | |
| Record name | 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184939-70-5 | |
| Record name | 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)hexofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184939-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Characterization of Tribenoside Impurity a
Nomenclatural and Standardized Identification
Standardized identifiers are crucial for the unambiguous documentation and regulatory tracking of chemical substances. Tribenoside Impurity A is defined by a specific set of internationally recognized chemical and numerical descriptors.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic chemical name for this compound is ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside . This name precisely describes the molecular architecture, specifying an ethyl group attached to the anomeric carbon of a D-glucose molecule in its furanose (five-membered ring) form, with three benzyl (B1604629) groups serving as protecting groups at the 3, 5, and 6 positions. The compound typically exists as a mixture of alpha (α) and beta (β) anomers.
The Chemical Abstracts Service (CAS) has assigned the unique registry number 100469-83-8 to this compound. This globally recognized identifier facilitates a consistent reference to the compound in scientific literature, patent documents, and chemical databases, eliminating ambiguity that can arise from different naming conventions.
The elemental composition of this compound is represented by the molecular formula C₂₉H₃₄O₆ . Based on this formula, the calculated molecular weight (monoisotopic mass) is approximately 478.2355 g/mol , while the average molecular weight is approximately 478.60 g/mol . This data is fundamental for mass spectrometry analysis and stoichiometric calculations.
In addition to its formal IUPAC name, this compound is known by several synonyms and reference standard codes, which are often used in pharmacopoeial monographs and commercial catalogs. These include:
Tribenoside EP Impurity A (as designated by the European Pharmacopoeia)
Ethyl 3,5,6-tris-O-(phenylmethyl)-D-glucofuranoside
The following table summarizes the key identification parameters for this compound.
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside | |
| CAS Registry Number | 100469-83-8 | |
| Molecular Formula | C₂₉H₃₄O₆ | |
| Average Molecular Weight | 478.60 g/mol |
Structural Elucidation Methodologies
The confirmation of the chemical structure of this compound is accomplished through the application of sophisticated analytical techniques that provide detailed information about its molecular framework and connectivity.
The structural elucidation of this compound is primarily achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provide unambiguous evidence for its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone technique for determining the precise arrangement of atoms within the molecule.
Proton NMR (¹H NMR): The ¹H NMR spectrum provides a detailed map of the hydrogen atoms. Key diagnostic signals include a characteristic triplet and quartet pattern corresponding to the protons of the ethyl group (-O-CH₂-CH₃). Multiple signals in the aromatic region (typically δ 7.2-7.4 ppm) confirm the presence of the three benzyl groups. The remaining signals correspond to the protons on the glucofuranose ring, and their coupling patterns help establish the stereochemistry and ring conformation.
Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. It shows distinct signals for the carbons of the ethyl group, the aromatic carbons of the benzyl groups, the benzylic methylene (B1212753) (-CH₂-Ph) carbons, and the six carbons of the glucofuranose core. The position of the anomeric carbon signal (C1) is particularly informative for confirming the glycosidic linkage.
2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively establish the connectivity between protons (¹H-¹H via COSY) and between protons and their directly attached carbons (¹H-¹³C via HSQC). These experiments provide irrefutable proof of the bonding framework described by the IUPAC name.
Mass Spectrometry (MS): MS is used to confirm the molecular formula by providing an accurate measurement of the molecule's mass-to-charge ratio (m/z).
Using a soft ionization technique like Electrospray Ionization (ESI), this compound is typically observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. For C₂₉H₃₄O₆, the expected m/z for the protonated ion [M+H]⁺ is 479.2434. An experimental measurement matching this value to within a few parts per million (ppm) confirms the elemental composition C₂₉H₃₄O₆, ruling out other potential formulas with a similar nominal mass.
Advanced Spectroscopic Techniques for Structure Confirmation
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone in the structural elucidation of organic molecules like this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition.
Molecular Ion and Adducts: With a molecular formula of C₃₀H₃₄O₆, the exact monoisotopic mass of the neutral molecule is 490.2355 Da. In HRMS analysis using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as protonated or sodiated adducts.
Table 2: Predicted HRMS Data for this compound
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₃₀H₃₅O₆]⁺ | 491.2428 |
| [M+Na]⁺ | [C₃₀H₃₄O₆Na]⁺ | 513.2247 |
| [M+K]⁺ | [C₃₀H₃₄O₆K]⁺ | 529.1987 |
Fragmentation Pattern: Tandem MS (MS/MS) experiments would be used to study the fragmentation of this compound, providing further structural confirmation. Key fragmentations would involve the cleavage of the benzyl and isopropylidene protecting groups. The most anticipated fragment ions would include:
A fragment corresponding to the loss of a benzyl group (C₇H₇•), resulting in an ion at m/z ~399.
Cleavage of a benzyloxy radical (•OCH₂C₆H₅), leading to an ion at m/z ~383.
The benzyl cation itself (tropylium ion) at m/z 91, which is often a prominent peak for benzyl-protected compounds.
Loss of the isopropylidene group or acetone (B3395972) from the molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is the most powerful technique for the definitive structural analysis of organic compounds in solution. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are used to establish the complete chemical structure and stereochemistry of this compound. chemsynlab.com
¹H NMR Spectroscopy: The proton NMR spectrum can be divided into distinct regions corresponding to the different types of protons in the molecule.
Aromatic Protons: Signals for the 15 protons of the three benzyl groups would appear in the range of δ 7.2-7.4 ppm.
Glucofuranose Ring Protons: The protons on the sugar ring would produce complex multiplets in the region of δ 4.0-6.0 ppm. The anomeric proton (H-1) is expected at approximately δ 5.9 ppm.
Benzyl CH₂ Protons: The six methylene protons from the three O-benzyl groups would typically resonate as a series of doublets or multiplets between δ 4.4 and 4.8 ppm.
Isopropylidene Protons: The six protons of the two methyl groups of the isopropylidene acetal (B89532) would appear as two distinct singlets around δ 1.3-1.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show 30 distinct signals, confirming the total number of carbon atoms.
Aromatic Carbons: Signals would appear between δ 127-138 ppm.
Glucofuranose Ring Carbons: These would resonate in the δ 65-105 ppm range.
Acetal Carbons: The quaternary carbon of the isopropylidene group is expected around δ 112 ppm, while the methyl carbons would be near δ 26-27 ppm.
2D NMR techniques are essential for assigning these signals unambiguously and confirming the connectivity and stereochemistry as defined by the InChI and SMILES identifiers. sigmaaldrich.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods like IR and UV-Vis provide valuable information about the functional groups and chromophores present in the molecule.
UV-Vis Spectroscopy: this compound possesses three benzyl groups, which act as chromophores. The detection of this impurity during chromatographic analysis is typically performed at a wavelength of 254 nm. amazonaws.com This absorption corresponds to the π → π* electronic transitions within the aromatic rings.
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600, 1495, 1450 |
| C-O (Ether & Acetal) | Stretching | 1250 - 1000 |
Chromatographic Fingerprinting for Identity Verification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating Tribenoside from its impurities and verifying the identity of Impurity A. The European Pharmacopoeia provides a standardized HPLC method for this purpose. ncats.io
The identity of this compound can be confirmed by comparing its retention time to that of a certified reference standard under specified chromatographic conditions.
Table 4: European Pharmacopoeia HPLC Conditions for Tribenoside Impurity Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Stationary Phase | Octadecylsilyl silica (B1680970) gel for chromatography (C18) | ncats.io |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and 0.1% Phosphoric Acid | ncats.io |
| Flow Rate | 1.3 mL/min | ncats.io |
| Detection | UV Spectrophotometer at 254 nm | ncats.ioamazonaws.com |
| Relative Retention Time | ~1.4 (relative to the β-anomer of Tribenoside) | ncats.io |
Under these conditions, the retention time for the β-anomer of Tribenoside is approximately 18 minutes, placing the peak for Impurity A at around 25 minutes. This relative retention time serves as a key identifier in the chromatographic fingerprint of the substance. ncats.io
Iii. Origin and Formation Mechanisms of Tribenoside Impurity a
Process-Related Impurities in Tribenoside Synthesis
The synthesis of Tribenoside, a complex glycoside, involves a multi-step process where the formation of impurities is a significant concern. Tribenoside impurity A is a key intermediate in one of the common synthetic routes to Tribenoside. Its appearance in the final product is typically due to an incomplete reaction or inadequate purification of the subsequent intermediates.
The choice of the synthetic route has a profound impact on the impurity profile of the final Tribenoside product. Different approaches can lead to the formation of various impurities, including this compound.
A widely utilized synthetic route for Tribenoside involves the acid-catalyzed hydrolysis of the isopropylidene protecting group from the intermediate, 3,5,6-tri-O-benzyl-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose (this compound). This reaction is a critical step to deprotect the anomeric hydroxyl group, which is then ethylated to form Tribenoside.
The use of acid catalysts, such as sulfuric acid in acetic acid, is effective for this deprotection. However, if this hydrolysis reaction does not proceed to completion, unreacted 3,5,6-tri-O-benzyl-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose will be carried over as an impurity into the subsequent steps and may persist in the final active pharmaceutical ingredient (API). The efficiency of this hydrolysis is dependent on various factors, including reaction time, temperature, and the concentration of the acid catalyst.
Furthermore, acidic conditions can promote side reactions in carbohydrate chemistry. While specific byproducts from the acid-catalyzed deprotection of this particular intermediate are not extensively detailed in publicly available literature, general knowledge of carbohydrate chemistry suggests that prolonged exposure to strong acids can lead to the formation of various degradation products, including anhydro sugars or products of rearrangement. The primary concern in this specific step, however, remains the incomplete removal of the isopropylidene group, leading to the presence of this compound.
| Reaction Step | Catalyst/Reagent | Potential Byproduct/Impurity | Reason for Formation |
| Hydrolysis of Isopropylidene Group | Sulfuric Acid / Acetic Acid | This compound | Incomplete deprotection reaction |
| Glycosylation | Acid Catalyst | Anomeric mixtures (α and β isomers) | Non-stereoselective reaction conditions |
An alkaline environment is generally not conducive to the hydrolysis of the isopropylidene group. Therefore, in a synthetic route that utilizes an alkaline system for later steps, the complete removal of this compound in the preceding acid-catalyzed hydrolysis step is even more critical. There is no evidence to suggest that alkaline conditions can mitigate the presence of this compound; rather, they necessitate its thorough removal in prior steps. The focus of alkaline systems in Tribenoside synthesis is on preventing the formation of different sets of impurities that are unrelated to this compound.
The purity of the starting materials and intermediates is a cornerstone of controlling impurities in the final drug substance. In the synthesis of Tribenoside, the purity of the raw materials used to synthesize the intermediate 3,5,6-tri-O-benzyl-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose (this compound) can have a cascading effect on the purity of the final product.
For instance, the synthesis of this intermediate typically starts from 1,2-O-isopropylidene-α-D-glucofuranose, which is then benzylated. The purity of this starting material is crucial. Impurities in the initial 1,2-O-isopropylidene-α-D-glucofuranose could lead to the formation of related benzylated impurities that may be difficult to separate from this compound and subsequent intermediates.
Moreover, if the intermediate 3,5,6-tri-O-benzyl-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose itself is not adequately purified before the hydrolysis step, any contained impurities will be carried forward. The most direct impact, however, is the contamination of the subsequent intermediate, 3,5,6-tri-O-benzyl-D-glucofuranose, with unreacted this compound due to incomplete hydrolysis. This directly translates to the presence of this compound in the final Tribenoside product.
| Raw Material/Intermediate | Potential Impurity | Impact on Final Product |
| 1,2-O-Isopropylidene-α-D-glucofuranose | Related structural analogs | Formation of corresponding benzylated impurities |
| Benzyl (B1604629) Chloride | Dibenzyl ether, Benzaldehyde | Potential for side reactions and formation of related impurities |
| 3,5,6-tri-O-benzyl-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose | Unreacted starting materials, partially benzylated species | Carry-over of these impurities into the final product |
In the context of the specific synthetic route where 3,5,6-tri-O-benzyl-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose is a planned intermediate, its presence in the final product is not a result of a side reaction but rather an incomplete forward reaction.
Influence of Synthetic Routes on Impurity Formation
Degradation Pathways of Tribenoside Yielding Impurity A
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions such as heat, light, humidity, and different pH levels.
Forced Degradation Studies and Stress Conditions
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. nih.govumich.edu The primary goal is to trigger degradation to generate potential degradants and demonstrate the specificity of analytical methods developed to monitor stability. rroij.comajpsonline.com These studies help establish degradation pathways and characterize the degradation products. biomedres.us The typical stress conditions applied include hydrolysis, oxidation, photolysis, and thermal stress, with a target degradation level often between 5-20% to avoid the formation of secondary, less relevant products. biomedres.usresearchgate.net
The table below summarizes typical stress conditions employed in forced degradation studies for pharmaceutical substances.
| Stress Condition | Agent/Method | Typical Conditions |
| Hydrolytic (Acidic) | Hydrochloric Acid (HCl) | 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C). |
| Hydrolytic (Basic) | Sodium Hydroxide (NaOH) | 0.1 M to 1 M NaOH at room temperature or elevated temperatures. |
| Oxidative | Hydrogen Peroxide (H₂O₂) | 3% to 30% H₂O₂ at room temperature. |
| Photolytic | UV and Visible Light | Exposure to ≥ 1.2 million lux-hours (visible) and ≥ 200 watt-hours/m² (near UV) as per ICH Q1B guidelines. rdlaboratories.comeuropa.eu |
| Thermal (Dry Heat) | High Temperature | Temperatures ranging from 60°C to 100°C or higher, depending on the melting point and stability of the substance. |
Hydrolytic degradation is a common pathway for drug substances with functional groups susceptible to reaction with water, such as esters, amides, and ethers. phmethods.net Studies are conducted across a range of pH values to determine the susceptibility of the molecule to acid- and base-catalyzed hydrolysis. biomedres.us For Tribenoside, acidic hydrolysis studies using 1M hydrochloric acid have been shown to cause moderate degradation. The primary degradation pathway identified under these conditions involves debenzylation reactions, leading to the formation of debenzylated fragments and free glucofuranose.
Oxidative degradation is the second most common degradation pathway for pharmaceuticals after hydrolysis. nih.gov It involves the reaction of the drug substance with oxygen or other oxidizing agents, which can be present as impurities (e.g., peroxides) in excipients. nih.gov Forced degradation studies typically employ hydrogen peroxide to simulate oxidative stress. nih.gov The mechanisms of oxidation are complex and can lead to a variety of degradation products, such as N-oxides or sulfoxides, depending on the chemical structure of the drug. nih.gov The specific oxidative degradation pathways for Tribenoside leading to Impurity A are not extensively detailed in publicly available literature.
Thermal degradation studies are performed to assess the stability of a drug substance at elevated temperatures. researchgate.net These tests can reveal the intrinsic stability of the molecule and its susceptibility to heat-induced decomposition. The degradation process is often accelerated at higher temperatures, and the presence of moisture can lead to combined thermal and hydrolytic degradation. nih.gov The kinetics of thermal degradation are frequently studied to predict the shelf-life of a product under various temperature conditions, often following first-order reaction kinetics. nih.gov
Identification of Degradation Intermediates and Products
A crucial outcome of forced degradation studies is the identification and structural elucidation of the resulting impurities. alliedacademies.org Modern analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is widely used to separate the parent drug from its various degradation products, a process essential for a stability-indicating method. rroij.comresearchgate.netrroij.com Following separation, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for characterizing the structures of these impurities. nih.govnih.gov By analyzing the mass-to-charge ratio and fragmentation patterns of the unknown compounds, their molecular formulas and structures can be determined. alliedacademies.orgresearchgate.net this compound has been identified as 3,5,6-Tri-O-benzyl-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose. While this compound is a known related substance, the specific degradation intermediates and pathways leading to its formation from the parent Tribenoside molecule under various stress conditions are not fully detailed in the available literature.
Storage and Environmental Factors Contributing to Impurity A Formation
The formation of degradation impurities is influenced by storage and environmental conditions. Factors such as temperature, humidity, and light exposure can accelerate the degradation of a drug substance over time. ajpsonline.com Based on the understanding of a molecule's stability profile from forced degradation studies, appropriate storage conditions are established to ensure its quality and purity are maintained. For Tribenoside and its related impurities like Impurity A, recommended storage often involves controlled low temperatures, such as refrigeration (2-8°C) or frozen conditions (-20°C). rroij.com Storing the substance at these low temperatures minimizes the rate of chemical reactions, including potential hydrolysis, oxidation, or other degradation pathways, thereby limiting the formation of Impurity A and other related substances.
Iv. Advanced Analytical Methodologies for Tribenoside Impurity a Profiling
Chromatographic Separation Techniques
Chromatographic methods, particularly HPLC, are instrumental in separating Tribenoside from its impurities. The effectiveness of these separations relies on the careful selection of stationary phases, mobile phases, and elution modes to achieve optimal resolution between the main component and closely related impurities like Tribenoside impurity A.
The development of an HPLC method for impurity profiling is a systematic process that involves optimizing chromatographic conditions to achieve a reliable and reproducible separation. Method validation is then performed in accordance with International Conference on Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. This includes assessing specificity, linearity, precision, accuracy, and sensitivity. ekb.egresearchgate.netjournalbji.com
A validated liquid chromatographic method has been established for the simultaneous determination of Tribenoside and its related compounds, including this compound. nih.govnih.govresearchgate.net This method is sensitive and specific, allowing for the reliable quantification of these substances in pharmaceutical preparations. nih.govnih.govresearchgate.net
Reversed-phase HPLC is the most common mode of chromatography used for the analysis of pharmaceutical impurities. science.gov In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. science.govobrnutafaza.hrchemass.si
For the analysis of Tribenoside and its impurities, a C18 column (150 mm x 4.6 mm, 5 µm particle size) has proven effective. nih.govnih.govresearchgate.net The C18 stationary phase provides the necessary hydrophobicity to retain Tribenoside and its related compounds, allowing for their separation based on differences in polarity. The selection of a C18 column is a foundational step in developing a method capable of resolving the API from impurities such as this compound. nih.govnih.govresearchgate.netsielc.com
Gradient elution, where the composition of the mobile phase is changed during the analytical run, is crucial for separating compounds with a wide range of polarities, such as an API and its impurities. chromatographyonline.com This technique allows for improved peak shape and resolution while reducing analysis time compared to isocratic elution. chromatographyonline.com
In the method developed for Tribenoside and its impurities, a gradient elution program was optimized using a mobile phase consisting of 0.1% orthophosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). nih.govnih.govresearchgate.net The gradient is carefully programmed to ensure adequate separation between Tribenoside and impurities like this compound. The specific gradient conditions are detailed in the table below. nih.gov
| Time (minutes) | Solvent A (%) | Solvent B (Acetonitrile) (%) | Profile |
| 0–5 | 90 | 10 | Isocratic |
| 5–10 | 90 → 45 | 10 → 55 | Linear Gradient |
| 10–20 | 45 → 0 | 55 → 100 | Linear Gradient |
| 20–35 | 90 | 10 | Isocratic (Re-equilibration) |
| This table outlines the gradient elution program used for the separation of Tribenoside and its impurities, including this compound, on a C18 column. nih.gov |
Quantitative Structure-Retention Relationships (QSRR) are computational models that correlate the chemical structure of analytes with their retention behavior in a chromatographic system. nih.govresearchgate.netmdpi.com QSRR can be a valuable tool in method development, particularly for selecting an appropriate HPLC column. nih.govnih.govresearchgate.net By understanding the relationship between molecular properties and retention, analysts can predict the suitability of different stationary phases.
A study involving Tribenoside and its impurities utilized a QSRR approach to support column selection. nih.govnih.govresearchgate.net The analysis was performed on 12 different reversed-phase stationary phases, and the results confirmed that the classes of columns selected based on QSRR models provided comparable separation for Tribenoside and its impurities. nih.govnih.govresearchgate.net This innovative approach demonstrates that QSRR can be a supportive tool in pharmaceutical analysis, enhancing method robustness by ensuring that comparable results can be obtained on different, but equivalent, stationary phases. nih.govnih.govresearchgate.net
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). tbzmed.ac.ir The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. tbzmed.ac.irresearchgate.net For impurity analysis, low LOD and LOQ values are critical to ensure that even trace levels of impurities can be accurately monitored.
In the validated HPLC method for Tribenoside, the sensitivity for its impurities was established according to ICH guidelines. For the impurities of Tribenoside, including Impurity A, the LOD was found to be below 0.11 µg/mL, and the LOQ was below 0.33 µg/mL. nih.govnih.govresearchgate.net These low values indicate that the method is highly sensitive and suitable for the quantitative determination of trace-level impurities in the drug substance. nih.govnih.govresearchgate.net
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the test results to the true value. researchgate.netijpsr.com Both are fundamental validation parameters for any quantitative analytical method.
The HPLC method for Tribenoside and its impurities demonstrated excellent precision and accuracy. nih.govnih.govresearchgate.net
Precision : The intra- and inter-day precision was determined, with results being below 1.97% relative standard deviation (RSD), indicating high reproducibility of the method. nih.govnih.govresearchgate.net
Accuracy : The accuracy of the method for all analytes, including the impurities, was confirmed to be within the range of 98.17% to 101.94% recovery. nih.govnih.govresearchgate.net
These results confirm that the developed method is precise and accurate for the quantification of this compound. nih.govnih.govresearchgate.net
| Validation Parameter | Result for Tribenoside Impurities |
| Limit of Detection (LOD) | < 0.11 µg/mL |
| Limit of Quantification (LOQ) | < 0.33 µg/mL |
| Precision (%RSD) | < 1.97% |
| Accuracy (% Recovery) | 98.17% - 101.94% |
| This table summarizes the key validation parameters demonstrating the sensitivity, precision, and accuracy of the HPLC method for quantifying Tribenoside impurities. nih.govnih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Hyphenated Analytical Techniques for Impurity Characterization
The coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the definitive identification and structural characterization of pharmaceutical impurities. lcms.cznih.gov For this compound, an LC-MS/MS or LC-High Resolution Mass Spectrometry (LC-HRMS) approach would provide unambiguous identification. thermofisher.com
Following separation by LC, the eluent is introduced into the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate molecular ions of the analytes with minimal fragmentation. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the impurity. High-resolution mass spectrometry can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the impurity. researchgate.net
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion of the impurity, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information that can be used to elucidate the structure of the impurity. enovatia.com
Table 5: Expected Mass Spectrometric Data for Tribenoside and Impurity A
| Compound | Expected [M+H]+ (m/z) | Potential Key Fragment Ions (m/z) |
|---|---|---|
| Tribenoside | 479.26 | 387 (loss of ethyl furanose moiety), 91 (benzyl group) |
| This compound | 491.26 | 401 (loss of ethyl furanose moiety), 91 (benzyl group) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation and identification of volatile and semi-volatile compounds. While Tribenoside and its impurity A are not sufficiently volatile for direct GC analysis, GC-MS can be employed for the analysis of potential volatile degradation products or after appropriate derivatization. glycopedia.eu
For non-volatile compounds containing polar functional groups, such as the hydroxyl groups in the sugar moiety of Tribenoside, derivatization is necessary to increase their volatility and thermal stability. restek.comacs.org Silylation is a common derivatization technique for carbohydrates, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. mdpi.com The resulting TMS derivatives are more volatile and can be readily analyzed by GC-MS. The mass spectra of these derivatives provide characteristic fragmentation patterns that can aid in structure elucidation. acs.orgnih.gov
Table 6: Hypothetical GC-MS Analysis of a Derivatized Tribenoside-Related Volatile Impurity
| Parameter | Description |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 100 °C (2 min) to 300 °C at 10 °C/min, hold for 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and LC-NMR-MS
The unequivocal identification of impurities in pharmaceuticals is a critical challenge that often requires more than just chromatographic and mass spectrometric data. Hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) provide powerful solutions for the direct structural elucidation of unknown compounds within complex mixtures. sumitomo-chem.co.jp
LC-NMR combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure-elucidating power of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comhebmu.edu.cn This integration allows for the acquisition of detailed NMR spectra of impurities like this compound directly as they elute from the LC column, often bypassing the need for laborious and time-consuming isolation. sumitomo-chem.co.jp
The application of LC-NMR can be performed in several modes, each offering distinct advantages depending on the analytical requirement, such as the concentration of the impurity and the complexity of the mixture.
On-Flow Mode: In this mode, the eluent from the LC column flows continuously through the NMR flow cell while spectra are acquired. iosrphr.org It provides a comprehensive overview of all proton-containing components in the chromatogram. However, due to the short residence time of the analyte in the detector, this mode generally has lower sensitivity. researchgate.net
Stopped-Flow Mode: To enhance sensitivity, the chromatographic flow can be halted when the peak of interest, such as this compound, is inside the NMR flow cell. wiley.comnih.gov This allows for longer acquisition times, enabling the collection of more detailed one-dimensional and two-dimensional NMR data, which is crucial for complete structural assignment. mdpi.com
Loop/Cartridge Storage: This mode involves collecting specific chromatographic peaks in storage loops or on solid-phase extraction (SPE) cartridges. mdpi.com The trapped analytes can then be analyzed offline by NMR, which is particularly useful for analyzing multiple impurities from a single chromatographic run or when very long NMR acquisition times are necessary. researchgate.net
The further integration of Mass Spectrometry (MS) to create an LC-NMR-MS system provides a third, simultaneous layer of analytical data. sumitomo-chem.co.jp While NMR provides detailed structural information, MS delivers accurate molecular weight and fragmentation data. wiley.com This combination is exceptionally powerful for identifying unknown impurities, as the molecular formula can be determined by MS while the precise isomeric structure is elucidated by NMR.
Table 1: Comparison of LC-NMR Operational Modes
| Mode | Principle | Primary Advantage | Primary Disadvantage |
|---|---|---|---|
| On-Flow | Continuous flow of LC eluent through the NMR probe during spectral acquisition. iosrphr.org | Provides a complete NMR chromatogram of the entire sample run. | Lower sensitivity due to short analyte residence time. researchgate.net |
| Stopped-Flow | LC flow is stopped when the impurity peak is in the NMR probe to allow for longer acquisition. nih.gov | Significantly improved sensitivity and allows for advanced 2D NMR experiments. mdpi.com | Time-consuming; only pre-selected peaks are analyzed. |
| Loop/Cartridge Storage (LC-SPE-NMR) | Chromatographic peaks are collected onto SPE cartridges for later, offline NMR analysis. researchgate.net | High flexibility; allows for solvent changes and long acquisition times without occupying the LC system. | More complex setup; potential for sample loss during transfer. |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge, size, and electrophoretic mobility under the influence of an electric field. nih.govsemanticscholar.org When coupled with Mass Spectrometry (CE-MS), it becomes a potent tool for impurity profiling, offering an orthogonal separation mechanism to liquid chromatography. nih.govijpca.org
For impurities like this compound, CE-MS is particularly advantageous if the compound is charged or can be derivatized to carry a charge. The technique excels in resolving closely related compounds and offers very high separation efficiency, often exceeding that of HPLC. Key benefits of CE-MS in impurity profiling include:
High Resolution: CE can baseline separate impurities from the main active pharmaceutical ingredient (API) with exceptional resolution. nih.gov
Low Sample Consumption: The technique requires only nanoliter volumes of sample, which is beneficial when dealing with limited quantities of isolated impurities.
Complementary Information: As the separation is based on different physicochemical principles than HPLC, it can resolve impurities that may co-elute in LC methods. nih.gov
CE-MS has proven effective for detecting impurities at levels required by regulatory bodies, often achieving detection limits of 100 ng/mL in full-scan mode, which is suitable for identifying impurities at the 0.1% threshold. nih.gov The coupling is typically achieved via an electrospray ionization (ESI) interface, which allows for the direct introduction of the separated ions from the capillary into the mass spectrometer for detection and identification. chromatographyonline.com
Impurity Quantification and Purity Assessment
Development of Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure designed to detect changes in the properties of a drug substance over time. rroij.comnih.gov Its primary purpose is to accurately measure the active ingredient without interference from any degradation products, process impurities, or excipients. rroij.com
The development of such a method for Tribenoside involves subjecting the drug substance to forced degradation (stress testing). This process exposes the compound to a range of harsh conditions, including:
Acid and Base Hydrolysis: Treatment with strong acids and bases to identify acid/alkali-labile degradation products.
Oxidation: Exposure to oxidizing agents like hydrogen peroxide.
Thermal Stress: Heating the sample to evaluate heat sensitivity.
Photolysis: Exposing the sample to UV light to assess photostability. jocpr.com
The goal is to generate a representative sample containing the API and its potential degradation products. nih.gov A robust chromatographic method, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is then developed to separate all the resulting components. researchgate.net The validation of the method, following International Council for Harmonisation (ICH) guidelines, ensures its specificity, accuracy, precision, and linearity, confirming its suitability for routine quality control and stability studies of Tribenoside. nih.gov
Reference Standard Utilization and Traceability
Accurate quantification of any impurity is contingent upon the use of a qualified reference standard. A reference standard is a highly purified and well-characterized substance used as a measurement base. synzeal.com For this compound, a dedicated reference standard is essential for both identification and quantification in routine analysis.
The utilization of a reference standard for this compound serves two primary functions:
Identification: By comparing the retention time or migration time of a peak in a sample chromatogram to that of the reference standard, the identity of the impurity can be confirmed.
Quantification: A calibration curve is generated using known concentrations of the reference standard. The amount of this compound in a test sample is then calculated by comparing its peak response to this curve.
Traceability is a critical concept in reference standards. It ensures that the standard's purity and identity are linked to a primary, internationally recognized standard, such as those provided by pharmacopeias. The this compound reference standard is traceable to the European Pharmacopoeia (EP) standard, ensuring consistent and reliable results across different laboratories and manufacturing sites. synzeal.comsigmaaldrich.com
Impurity Reference Standard Certification and Application
Pharmaceutical reference standards are not merely pure substances; they undergo a rigorous certification process by regulatory or pharmacopeial bodies. The this compound European Pharmacopoeia (EP) Reference Standard is provided as specified by the issuing authority, the European Directorate for the Quality of Medicines & HealthCare (EDQM). sigmaaldrich.comlgcstandards.com
This certification provides documentation, such as a Certificate of Analysis, that confirms the standard's identity, purity, and other critical properties. sigmaaldrich.com The application of this certified reference standard is strictly for use in laboratory tests as prescribed in the European Pharmacopoeia monograph for Tribenoside. sigmaaldrich.com Its use is fundamental in quality control (QC) laboratories for:
Validating analytical methods.
Performing routine batch release testing of Tribenoside drug substance.
Conducting stability studies to monitor the growth of Impurity A over time.
By using a certified reference standard, pharmaceutical manufacturers can ensure that their products meet the stringent purity requirements set by health authorities. sigmaaldrich.com
V. Impurity Control Strategies and Quality Assurance
Control at Manufacturing Process Stages
Effective control during the manufacturing process is the primary strategy for minimizing the formation of impurities like Tribenoside impurity A. This proactive approach is more efficient than relying solely on downstream purification steps.
In-process controls (IPC) are checks performed during manufacturing to monitor and, if necessary, adjust the process to ensure the intermediate and final product conform to their quality specifications. pharmuni.com The primary objective of IPC is to identify and rectify any deviations from the established process parameters in real-time, thereby preventing the formation of impurities or their propagation to subsequent steps. pharmuni.com
For the synthesis of Tribenoside, IPC testing is crucial for monitoring the reaction's progress and the level of key impurities, including Impurity A. researchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for these in-process assays. researchgate.net By sampling the reaction mixture at predetermined intervals, manufacturers can track the consumption of starting materials, the formation of Tribenoside, and the emergence of Impurity A. This data allows for precise determination of the reaction endpoint, ensuring the process is stopped when the yield of the desired product is maximized and the impurity profile is minimized. researchgate.net
Table 1: Key IPC Checks in Tribenoside Manufacturing
| Manufacturing Stage | IPC Parameter Monitored | Analytical Technique | Purpose |
| Benzylation Reaction | Concentration of reactants, Tribenoside, and Impurity A | HPLC | To determine reaction completion and control impurity formation. |
| Product Isolation | Residual solvents, moisture content | Gas Chromatography (GC), Karl Fischer Titration | To ensure the isolated intermediate meets quality standards for the next step. |
| Purification | Purity profile, level of Impurity A | HPLC | To confirm the effectiveness of the purification step and ensure the impurity is below the specified limit. |
This table is illustrative, based on general pharmaceutical manufacturing principles.
The formation of impurities is often highly sensitive to the conditions under which a chemical reaction is conducted. creative-biolabs.com Therefore, optimizing reaction parameters is a fundamental strategy to minimize the generation of this compound. whiterose.ac.uk This involves a systematic study of various factors that can influence the reaction's outcome, a process often guided by Design of Experiments (DoE) principles. whiterose.ac.uk
Key reaction conditions that are typically optimized include:
Temperature: In the synthesis of a related intermediate, controlling the temperature between 70-80°C has been noted as a process parameter. google.com Deviations from the optimal temperature range can lead to side reactions and increased impurity formation. creative-biolabs.com
Reaction Time: Monitoring the reaction over time helps to identify the point at which the formation of the desired product is optimal, and prolonged reaction times that might lead to degradation or side-product formation are avoided. google.com
Catalyst and Base Selection: The choice and amount of catalysts (e.g., phase transfer catalysts) and bases can significantly impact reaction rate and selectivity, thereby influencing the impurity profile. google.comresearchgate.net
Reagent Stoichiometry: The molar ratio of reactants is a critical factor. Using an inappropriate excess of one reagent can lead to the formation of specific impurities. whiterose.ac.uk
By carefully controlling these optimized parameters, the formation of this compound can be significantly suppressed, leading to a cleaner product and simplifying subsequent purification efforts. creative-biolabs.com
Following the chemical synthesis, purification steps are employed to remove any remaining process-related impurities, including this compound, to meet the required quality standards. The choice of purification technique depends on the physicochemical properties of Tribenoside and the impurities to be removed.
Common purification methods in pharmaceutical manufacturing include:
Crystallization: This is a powerful technique for purifying solid compounds. By selecting an appropriate solvent system, Tribenoside can be selectively crystallized, leaving Impurity A and other soluble impurities behind in the mother liquor. silicycle.com
Column Chromatography: A widely used method for separating compounds with high resolution. While effective, it can be solvent-intensive and challenging to scale up. silicycle.com
Solvent Extraction: This technique utilizes the differential solubility of Tribenoside and its impurities in immiscible solvents to effect separation. nih.gov
Molecular Distillation: For certain intermediates in the Tribenoside synthesis pathway, molecular distillation has been cited as a gentle purification method capable of removing impurities that are difficult to separate using standard high-temperature distillation techniques. google.com
The selection and optimization of these techniques are essential to ensure efficient removal of Impurity A while maximizing the yield of the final, high-purity Tribenoside API.
Raw Material and Intermediate Quality Control
The quality of the final API is intrinsically linked to the quality of the materials used in its synthesis. Therefore, stringent quality control of raw materials and isolated intermediates is a cornerstone of impurity control. whiterose.ac.uk The synthesis of Tribenoside involves starting materials such as 1,2-O-isopropylidene-α-D-glucofuranose ("single acetone (B3395972) glucose") and benzyl (B1604629) chloride. google.com
Controlling the quality of these inputs is the first line of defense against introducing or generating impurities. This involves:
Setting Specifications: Establishing detailed specifications for each raw material, including identity, purity, and limits for known and unknown impurities.
Vendor Qualification: Ensuring that suppliers of raw materials have robust quality systems and can consistently provide materials that meet the required specifications.
Testing upon Receipt: Performing comprehensive testing on each batch of incoming raw material to confirm it meets its specifications before it is released for use in manufacturing.
By ensuring the high quality of starting materials, the potential for carrying impurities through the process or having them act as precursors for other impurities like this compound is significantly reduced.
Table 2: Illustrative Quality Control for Key Raw Materials
| Raw Material | Key Quality Attribute | Test Method | Rationale |
| 1,2-O-isopropylidene-α-D-glucofuranose | Purity Assay | HPLC, GC | Ensures the correct amount of starting material is used and limits initial impurities. |
| Related Substances | HPLC, GC | Controls impurities in the starting material that could react to form new impurities. | |
| Benzyl Chloride | Purity Assay | GC | Verifies the strength of the reagent. |
| Impurity Profile | GC | Prevents the introduction of reactive impurities (e.g., benzaldehyde, dibenzyl ether). |
This table is illustrative, based on general chemical quality control principles.
Analytical Method Validation for Routine Impurity Monitoring
To reliably monitor and control this compound, the analytical methods used for its detection and quantification must be properly validated. aquigenbio.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring that the results generated are accurate and precise. jocpr.com
Validation is performed according to guidelines from regulatory bodies, such as the International Council for Harmonisation (ICH). A validated HPLC method for the determination of Tribenoside and its impurities, including Impurity A, would typically be assessed for the following parameters: researchgate.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities or degradation products. researchgate.net
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. jocpr.com
Accuracy: The closeness of the test results obtained by the method to the true value. jocpr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
For Tribenoside and its impurities, a validated HPLC method demonstrated high accuracy (ranging from 98.17% to 101.94%) and precision (below 1.97%). researchgate.net The LOQ for impurities was found to be below 0.33 μg/mL, indicating high sensitivity. researchgate.net The use of a qualified reference standard for this compound is essential for this validation process. aquigenbio.comsynzeal.com
Establishment of Impurity Specifications and Limits
A critical component of quality assurance is the establishment of specifications, which are a list of tests, references to analytical procedures, and appropriate acceptance criteria to which a drug substance must conform. gmp-compliance.org For impurities like this compound, this involves setting a specific limit that must not be exceeded in the final API.
The establishment of these limits is guided by regulatory frameworks such as the ICH Q3A(R2) guidance, which provides thresholds for reporting, identification, and qualification of impurities. gmp-compliance.orgunr.edu.ar
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which an impurity's structure must be identified. This compound is an identified impurity. synzeal.com
Qualification Threshold: The level above which an impurity must be qualified, meaning data must be gathered to establish its biological safety.
For an identified impurity, the acceptance criterion (the specification limit) is typically set based on data from batches used in clinical and safety studies, manufacturing process capability, and stability data. fda.gov The limit must be justified and demonstrated to be safe. For impurities that are not unusually potent or toxic, the limit for a specified, identified impurity is often aligned with the ICH qualification threshold, provided there are no specific safety concerns. unr.edu.arfda.gov
Table 3: Framework for Setting Impurity Specifications (Based on ICH Principles)
| Parameter | Description | Typical Acceptance Criteria |
| Identity | Confirms the chemical structure of the impurity. | Confirmed by spectroscopic data (e.g., MS, NMR). |
| This compound | Quantitative limit for the specific impurity. | ≤ X.X% (Limit justified by safety data and process capability). |
| Unspecified Impurities | Limit for any single impurity not otherwise specified. | ≤ Y.Y% (Typically aligned with the ICH identification threshold). |
| Total Impurities | The sum of all impurities. | ≤ Z.Z% (Sum of all impurities above the reporting threshold). |
This table represents a general framework. Actual limits are specific to the drug product and its regulatory filings.
Vi. Future Research Directions and Methodological Advancements
Novel Synthetic Approaches for Reduced Impurity Burden
The reduction of Tribenoside impurity A begins with the fundamental synthesis of the active pharmaceutical ingredient (API). Future research is focused on developing novel synthetic routes that are not only more efficient but also inherently cleaner, minimizing the formation of impurities from the outset.
A key area of investigation involves the modification of reaction conditions to circumvent the pathways leading to impurity formation. For instance, traditional methods for preparing Tribenoside under acidic conditions (such as with HCl-EtOH or H₂SO₄-EtOH systems) have been shown to generate genotoxic impurities like chloroethane (B1197429) and diethyl sulfate. google.comgoogle.com Alternative synthetic strategies that utilize an alkaline system can avoid the formation of these specific byproducts, thereby improving the purity of the final product. google.com One patented method discloses reacting 3,5,6-tribenzyloxy-D-glucopyranose in an ethanol (B145695) solution with an alkaline reagent and triethyl orthoformate, which acts as a dehydrating agent to drive the reaction forward and improve yield and purity. google.com Another approach involves using trifluoroacetic acid in the presence of triethyl orthoformate. google.com
Further research directions include:
Catalyst Innovation : The development and application of highly selective catalysts, including biocatalysts and enzymes, can promote specific reaction pathways, leading to higher yields of Tribenoside while minimizing the generation of Impurity A and other side products. wisdomlib.orgncfinternational.it Enzymes, due to their high specificity, can react with one part of a molecule while leaving the rest untouched, often eliminating the need for protecting groups and reducing the number of synthetic steps and potential waste. acs.org
Solvent Screening : Replacing traditional volatile organic solvents with safer, "greener" alternatives or even solvent-free reaction conditions can significantly alter reaction kinetics and impurity profiles. jddhs.comnih.gov The choice of solvent can be critical in preventing side reactions. nih.gov
Process Intensification : The shift from conventional batch processing to continuous flow chemistry is a revolutionary step in API production. wisdomlib.org Flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can be optimized in real-time to reduce impurity formation and improve process efficiency. wisdomlib.orginstituteofsustainabilitystudies.com
Starting Material Control : A proactive strategy involves rigorous evaluation of the purity of starting materials and intermediates. propharmagroup.comregistech.com Impurities present in the initial reactants can carry through and react in subsequent steps, complicating the final impurity profile. chemrxiv.org
By focusing on these innovative synthetic strategies, the pharmaceutical industry can move towards building quality into the manufacturing process, a core principle that reduces the reliance on downstream purification to remove impurities like this compound.
Advanced Computational Chemistry for Impurity Prediction
The integration of computational chemistry and artificial intelligence (AI) is transforming the approach to impurity management from a reactive to a predictive discipline. alliedacademies.org In silico tools can now model chemical reactions and predict the formation of potential impurities, including degradants and byproducts, before a synthesis is ever performed in a laboratory. chemrxiv.orgnih.gov
Computational methods assist in the early identification of potential risks, allowing chemists to redesign synthetic routes to avoid problematic steps. chemrxiv.org For Tribenoside and its impurity A, these tools can be applied in several ways:
Reaction Pathway Modeling : Software can simulate the reaction between reactants, reagents, and solvents under various conditions to map out all likely products, including minor impurities. chemrxiv.org This helps chemists understand the mechanisms that could lead to the formation of this compound.
Forced Degradation Simulation : Computational models can predict the degradation pathways of a drug substance under stress conditions (e.g., heat, light, pH changes). tandfonline.com This is crucial for identifying potential degradants that might form during storage and for developing stability-indicating analytical methods.
Toxicity Prediction : Once a potential impurity is predicted, its toxicological profile (e.g., mutagenicity, carcinogenicity) can be assessed using Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.comacdlabs.com This allows for a risk assessment early in the development process, aligning with guidelines such as ICH M7 for mutagenic impurities. acdlabs.com
The table below summarizes key computational approaches and their applications in impurity prediction.
| Computational Tool/Technique | Application in Impurity Prediction | Key Benefits |
| AI-Based Reaction Predictors | Predicts byproducts and side-products based on main reactants, reagents, and solvents. chemrxiv.org | Enables proactive process optimization and tracking of impurity propagation in multi-step syntheses. chemrxiv.org |
| Molecular Docking | Simulates the interaction between a drug candidate and its biological target to predict binding affinity and orientation. alliedacademies.org | Helps in designing molecules with higher efficacy and potentially lower off-target effects that could be considered impurities. alliedacademies.org |
| Quantum Chemistry | Uses quantum mechanics principles to model molecular structures and reactivity. alliedacademies.org | Provides high accuracy in predicting reaction mechanisms and energy barriers for impurity formation pathways. |
| Predictive Toxicology (QSAR) | Estimates the toxicological properties of a chemical based on its structure. acdlabs.com | Allows for early-stage safety assessment of potential impurities, saving time and resources on laboratory testing. acdlabs.com |
| ADME/Tox Modeling | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. nih.gov | Helps to understand how an impurity might behave in the body, informing its potential health risk. nih.govtandfonline.com |
Development of Green Chemistry Principles in Impurity Control
The application of green chemistry principles is fundamental to modern, sustainable pharmaceutical manufacturing and offers a powerful framework for impurity control. mdpi.com By designing processes that are inherently safer and more environmentally benign, the formation of unwanted byproducts like this compound can be minimized. jddhs.com The 12 principles of green chemistry provide a roadmap for this approach. ncfinternational.it
Key green chemistry strategies for impurity reduction include:
Waste Prevention : This primary principle advocates for designing syntheses that generate minimal waste. acs.org By optimizing reactions to reduce side products, the impurity burden is inherently lowered.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate stoichiometric byproducts.
Use of Safer Solvents and Auxiliaries : Many impurities arise from reactions involving solvents. Green chemistry promotes the use of safer solvents like water or bio-based alternatives and minimizes the use of auxiliary substances. jddhs.com The recycling of solvents is also encouraged to reduce the environmental footprint. jddhs.com
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption and can also prevent thermally induced degradation and side reactions that lead to impurities. ncfinternational.it Innovative techniques like microwave-assisted synthesis can offer precise heating to enhance reaction efficiency while minimizing energy use. wisdomlib.orgmdpi.com
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. ncfinternational.it Highly selective catalysts can guide a reaction towards the desired product, significantly reducing the formation of isomers or other related impurities. wisdomlib.org
Reduce Derivatives : Unnecessary derivatization steps, such as the use of blocking or protecting groups, should be avoided as they require additional reagents and generate waste. acs.org A more streamlined synthesis with fewer steps reduces the opportunities for impurity formation.
By embedding these principles into the synthesis design for Tribenoside, manufacturers can create a more efficient, cost-effective, and environmentally responsible process that yields a product with a higher purity profile. instituteofsustainabilitystudies.com
Enhanced Analytical Techniques for Trace Impurity Detection and Identification
Ensuring the purity of a drug substance requires powerful analytical techniques capable of detecting, identifying, and quantifying impurities at trace levels. selectscience.net As regulatory expectations for impurity control become more stringent, research is focused on developing more sensitive, specific, and rapid analytical methods. patsnap.com
Traditional methods like High-Performance Liquid Chromatography (HPLC) with UV detection are widely used but may lack the sensitivity or specificity to detect all trace impurities or to identify unknown compounds. propharmagroup.comsterlingpharmasolutions.com Modern advancements are centered on hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy. ajrconline.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a cornerstone of modern impurity profiling. tandfonline.com It combines the high-resolution separation of HPLC or Ultra-High Performance Liquid Chromatography (UHPLC) with the sensitivity and structural elucidation power of mass spectrometry. tandfonline.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass data, enabling the determination of elemental compositions for unknown impurities. sterlingpharmasolutions.comtandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain byproducts. tandfonline.comaasnig.com The mass spectra generated can be compared against extensive libraries for rapid identification. tandfonline.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : For definitive structural elucidation of unknown impurities, LC-NMR is an unparalleled tool. It provides detailed information about the chemical structure of an impurity after it has been separated by LC, which is crucial for understanding its formation and potential impact. ajrconline.orgijfmr.com
Convergence Chromatography-Mass Spectrometry (UPC²-MS) : This technique uses compressed carbon dioxide as the primary mobile phase, offering a different selectivity compared to LC. It is particularly useful for separating chiral compounds and other complex mixtures, providing another powerful tool for impurity profiling. pharmtech.com
The table below compares various advanced analytical techniques for their utility in detecting and identifying trace impurities like this compound.
| Analytical Technique | Principle | Advantages for Trace Impurity Analysis |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase; detection is based on UV absorbance. biomedres.us | Robust, widely available, and suitable for quantifying known impurities. propharmagroup.com |
| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry for separation and structural analysis. biomedres.usijsdr.org | Offers high sensitivity and selectivity, enabling both quantification and identification of trace-level impurities. sterlingpharmasolutions.com |
| GC-MS | Separates volatile compounds via gas chromatography, followed by detection and identification by mass spectrometry. tandfonline.com | Excellent for analyzing residual solvents and volatile byproducts; provides specific mass spectral patterns for identification. tandfonline.comaasnig.com |
| HRMS | A type of mass spectrometry that provides extremely accurate mass measurements. tandfonline.com | Enables the determination of the elemental formula of unknown impurities, which is a critical step in their identification. sterlingpharmasolutions.com |
| LC-NMR | Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. ijfmr.com | Provides unambiguous structural elucidation of unknown impurities without the need for isolation. researchgate.netijfmr.com |
These advanced and hyphenated methods provide the necessary tools to meet the challenges of modern pharmaceutical analysis, ensuring that even minute levels of impurities like this compound are effectively monitored and controlled. ijfmr.comijsdr.org
Q & A
Q. Answer :
High-resolution mass spectrometry (HRMS) : Determine exact mass (e.g., m/z 478.6) to infer molecular formula .
Tandem MS (MS/MS) : Fragment ions can reveal glycosidic cleavage patterns.
Computational modeling : Compare experimental NMR shifts with DFT-calculated values for stereoisomers.
Isotopic labeling : Synthesize deuterated analogs to track hydrogen migration during fragmentation .
Basic: How should forced degradation studies be designed to trace this compound formation pathways?
Q. Answer :
Define sampling intervals : Collect data at 0, 24, 48, and 72 hours under stress.
Use orthogonal detectors : Combine UV (254 nm) with charged aerosol detection (CAD) for non-chromophoric impurities.
Synthesize impurity A : Isolate the impurity via preparative HPLC and confirm structure to establish a reference standard .
Kinetic analysis : Calculate activation energy (Ea) using the Arrhenius equation to predict shelf-life .
Advanced: What methodologies assess the genotoxic potential of this compound in early-phase drug development?
Q. Answer :
In silico toxicity prediction : Use tools like Derek Nexus to flag structural alerts (e.g., aromatic amines).
In vitro assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays per ICH S2(R1).
Threshold-based limits : Apply the Threshold of Toxicological Concern (TTC) of 1.5 µg/day for impurities lacking safety data .
Comparative toxicity : Benchmark against structurally similar impurities with established toxicity profiles .
Basic: What critical parameters define a robust HPLC method for simultaneous detection of Tribenoside and Impurity A?
Q. Answer :
Advanced: How can multivariate analysis optimize detection sensitivity for this compound in biological matrices?
Q. Answer :
Chemometric modeling : Apply partial least squares (PLS) regression to correlate impurity concentration with spectral data .
Noise reduction : Use wavelet transforms to enhance signal-to-noise ratios in LC-MS chromatograms.
Matrix effect correction : Spike stable isotope-labeled internal standards to compensate for ion suppression in plasma/serum .
Cross-validation : Compare results with orthogonal methods (e.g., immunoassays) to confirm accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
